REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:7]12[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=1)[NH:12]C(=O)O[C:8]2=[O:9]>C1(C)C=CC=CC=1>[NH2:12][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:7]=1[C:8]([N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:9]
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Name
|
|
Quantity
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1.63 L
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Type
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reactant
|
Smiles
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N1CCCCC1
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Name
|
|
Quantity
|
2.5 kg
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Type
|
reactant
|
Smiles
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C1=2C(=O)OC(NC1=CC=CC2)=O
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Name
|
|
Quantity
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12.5 L
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Type
|
CUSTOM
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Details
|
The reaction mixture was stirred for 20 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted four times with 5 liters of 1.2N hydrochloric acid
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Type
|
EXTRACTION
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Details
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the product extracted with 12.5 liters of isopropyl acetate
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Type
|
WASH
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Details
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The organic layer was washed with water and saturated sodium chloride solution
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Type
|
CONCENTRATION
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Details
|
concentrated to a thick slurry with a volume of 4 liters
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Type
|
CUSTOM
|
Details
|
The solid product was collected
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Type
|
WASH
|
Details
|
washed with cold isopropyl acetate
|
Type
|
CUSTOM
|
Details
|
dried overnight in vacuo
|
Duration
|
8 (± 8) h
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)N2CCCCC2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.22 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |